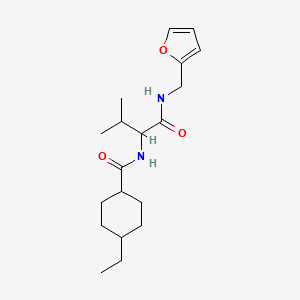

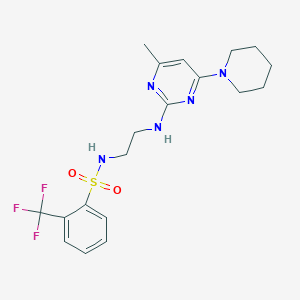

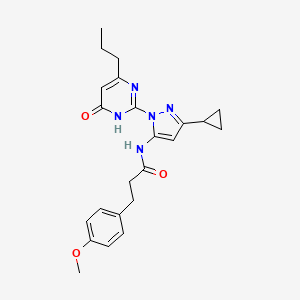

![molecular formula C14H12N4O2 B2779426 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034585-71-0](/img/structure/B2779426.png)

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . They have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The synthesis convention of these compounds involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .科学的研究の応用

Antibacterial Activity

Research has shown that derivatives of pyrazolopyridine, similar to 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide, exhibit antibacterial properties. For instance, Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and found moderate to good activity against various Gram-negative and Gram-positive bacteria, including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011).

Anticancer and Anti-5-Lipoxygenase Agents

A study by Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. Their research showed promising results in cytotoxicity tests against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory activity against 5-lipoxygenase (Rahmouni et al., 2016).

Antimycobacterial Activity

Gezginci, Martin, and Franzblau (1998) investigated the antimycobacterial activity of pyrazine derivatives, which are structurally related to the compound . They found that these compounds exhibited activity against Mycobacterium tuberculosis, suggesting potential for treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Heterocyclic Synthesis

Several studies have focused on the synthesis of heterocyclic compounds using pyrazole derivatives. For example, Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazole-carboxylic acid and acid chloride with 2,3-diaminopyridine, contributing to the field of heterocyclic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Antiallergic Agents

In the search for antiallergic agents, Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, demonstrating significant antiallergic activity in in-vivo tests. These compounds, structurally related to the subject compound, showed potential as antiallergic agents (Nohara et al., 1985).

DNA Binding Peptides

Wade, Mrksich, and Dervan (1992) designed peptides including pyridine-2-carboxamide, which bind specifically in the DNA minor groove. This demonstrates the potential application of similar compounds in DNA-targeting therapeutics or research tools (Wade, Mrksich, & Dervan, 1992).

作用機序

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

For instance, in a related study, the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .

Biochemical Pathways

Compounds with similar structures have been reported to have wide pharmaceutical interest because of their antitrypanosomal activity , antischistosomal activity , and other activities such as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligaments , antimicrobial agents , and as antianxiety agents .

Pharmacokinetics

It’s known that the lipophilicity of a compound can be modulated to attenuate cyp direct inhibition (di) towards multiple cyp isoforms .

Result of Action

Compounds with similar structures have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of similar compounds under exposure to extreme pH was studied, and the behavior was followed by the relative fluorescence intensity . Rising temperature can promote a free rotation of the C3-CO bond of the amide group, no longer involved in an H-bond, and thus, allowing alkylation at N-4 .

特性

IUPAC Name |

1-methyl-2-oxo-N-pyrazolo[1,5-a]pyridin-5-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-17-7-2-3-12(14(17)20)13(19)16-10-5-8-18-11(9-10)4-6-15-18/h2-9H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXUPPPUIYSIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

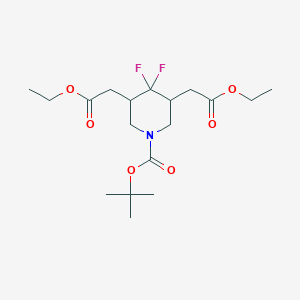

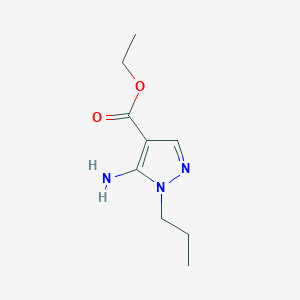

![2-Propan-2-yl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2779343.png)

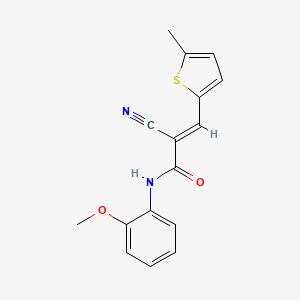

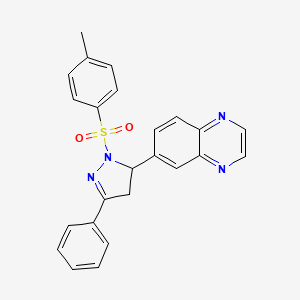

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2779348.png)

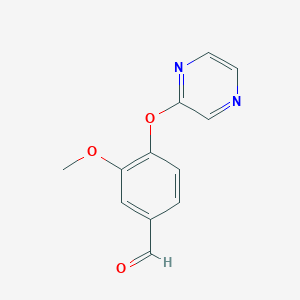

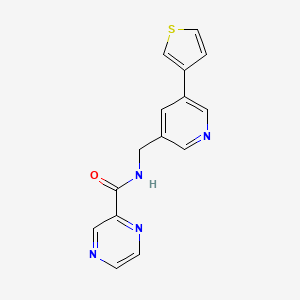

![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)